molecular formula C13H16N4O3 B3027872 (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol CAS No. 1417794-41-2

(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

Cat. No.: B3027872
CAS No.: 1417794-41-2
M. Wt: 276.29
InChI Key: MBHXVRFNKRFSLZ-UHFFFAOYSA-N
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Description

“(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole derivatives can be achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment of the intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride can yield the final derivatives .


Chemical Reactions Analysis

Imidazole compounds are known to be amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents . Specific chemical reactions involving “this compound” are not available in the retrieved data.

Scientific Research Applications

Microwave-Assisted Synthetic Approach

(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is a compound related to benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives. A microwave-assisted approach on ionic liquid support has been developed for these derivatives, which is significant for drug discovery programs (Chanda et al., 2012).

Crystal Structure Analysis

The synthesis and crystal structure of related compounds, such as 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been investigated. These studies are crucial for understanding the molecular configurations and potential applications in pharmaceutical chemistry (Prasad et al., 2008).

Synthesis of Benzimidazole Derivatives

Efficient methods for synthesizing benzimidazole derivatives from compounds like (1H-benzo[d]imidazol-2-yl)methanol have been developed. These compounds are valuable for creating diverse chemical libraries useful in drug development (Kiran et al., 2017).

Vasorelaxant and Antihypertensive Effects

Research on 1H-benzo[d]imidazole analogues has revealed their potential vasorelaxant and antihypertensive effects. This research is significant for the development of new cardiovascular drugs (Navarrete-Vázquez et al., 2010).

Synthesis of Fluorescent Probes

This compound derivatives have been synthesized and studied for their fluorescence properties. These compounds show promise as selective fluorescent probes for detecting metal ions like Co2+ (Xuan, 2012).

Antitubercular Agents

Compounds such as 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, related to this compound, have shown promising antitubercular activity. This research is key in the fight against tuberculosis (Raju et al., 2020).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to inhibit microtubule assembly formation in certain cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular structures and functions.

Biochemical Pathways

Imidazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For instance, some imidazole derivatives have been shown to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could have various molecular and cellular effects.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Future Directions

The future directions for research on “(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The development of new synthetic routes and the investigation of their mechanisms of action could also be areas of interest .

Biochemical Analysis

Biochemical Properties

(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, such as cytochrome P450 enzymes . The compound’s nitro group is crucial for its interaction with these enzymes, leading to enzyme inhibition and subsequent effects on metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound’s nitro group undergoes reduction to form reactive intermediates that can interact with cellular macromolecules . This interaction leads to enzyme inhibition, changes in gene expression, and disruption of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of cellular processes and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits cytochrome P450 enzymes, affecting the metabolism of endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and accumulation of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation are influenced by factors such as cellular uptake, binding affinity, and intracellular trafficking.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis. The compound’s localization is essential for its interaction with cellular targets and subsequent biochemical effects.

Properties

IUPAC Name

[1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c18-8-9-2-1-5-16(7-9)13-14-11-4-3-10(17(19)20)6-12(11)15-13/h3-4,6,9,18H,1-2,5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHXVRFNKRFSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205414
Record name 3-Piperidinemethanol, 1-(6-nitro-1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417794-41-2
Record name 3-Piperidinemethanol, 1-(6-nitro-1H-benzimidazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 1-(6-nitro-1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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